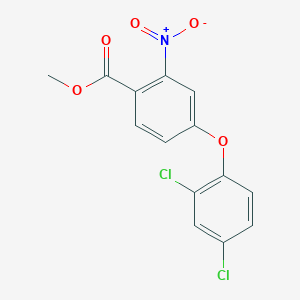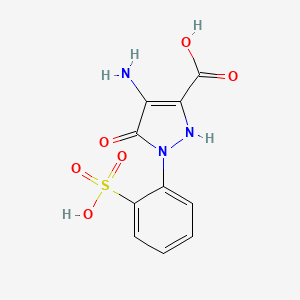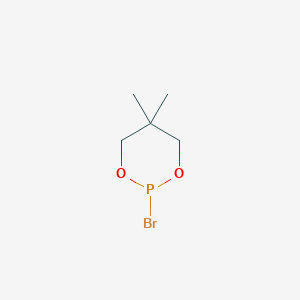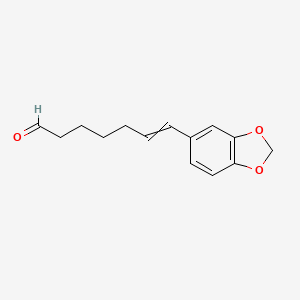![molecular formula C14H9ClN2O3 B14344191 Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- CAS No. 104233-72-9](/img/structure/B14344191.png)
Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-: is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- typically begins with 2-aminophenol and 4-chlorobenzyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like acetone or ethanol to ensure complete conversion and high yield.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2-[(4-chlorophenyl)methyl]-5-amino-benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine:
- Research has shown that benzoxazole derivatives have anticancer properties, making this compound a candidate for cancer drug development.
Industry:
- It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound interacts with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: The parent compound without the nitro and chlorophenylmethyl groups.
2-Methylbenzoxazole: A simpler derivative with a methyl group at the 2-position.
5-Nitrobenzoxazole: A derivative with only the nitro group at the 5-position.
Uniqueness:
- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is unique due to the combination of the nitro group and the chlorophenylmethyl substituent, which enhances its reactivity and potential applications in various fields.
Eigenschaften
CAS-Nummer |
104233-72-9 |
|---|---|
Molekularformel |
C14H9ClN2O3 |
Molekulargewicht |
288.68 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9ClN2O3/c15-10-3-1-9(2-4-10)7-14-16-12-8-11(17(18)19)5-6-13(12)20-14/h1-6,8H,7H2 |
InChI-Schlüssel |
RRPHMHSDQJKZOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)







